4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid is an organic compound with a unique structure that includes a furan ring substituted with methoxycarbonyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid typically involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement of the trichloromethyl group by hydroxide, alcohols, and amines . This method provides a convenient route to obtain the desired furan derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the furan ring.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand the behavior of furan derivatives in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways specific to its structure. The furan ring and its substituents can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid
- 2-Methyl-furan-3-carboxylic acid (3-methyl-thiophen-2-ylmethylene)-hydrazide
Uniqueness
4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid is unique due to the presence of both methoxycarbonyl and trifluoromethyl groups on the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H5F3O5 |
---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
4-methoxycarbonyl-5-(trifluoromethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C8H5F3O5/c1-15-7(14)4-3(6(12)13)2-16-5(4)8(9,10)11/h2H,1H3,(H,12,13) |
InChI Key |
KLGAPDLJYIRIRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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